molecular formula C19H16N4O3S B2573850 N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide CAS No. 396720-64-2

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide

Cat. No.: B2573850
CAS No.: 396720-64-2
M. Wt: 380.42
InChI Key: PIBCQMFMRSHREL-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. Studies have been conducted on preparing pyrazolo[3,4-c][1,5]benzodiazocin-10(11H)one derivatives from related nitrobenzamides, demonstrating the compound's utility in synthesizing complex heterocycles that could have various pharmacological applications (Plescia, Daidone, & Sprio, 1979).

Antimicrobial Activity

Another research area explores the antimicrobial activity of derivatives synthesized from N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide. For instance, 4-nitroso and 4-diazopyrazole derivatives have been synthesized and evaluated for their growth inhibitory activity against various microorganisms, highlighting the potential for these compounds to be developed into new antimicrobial agents (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992).

Pharmacological Activities

Research on substituted pyrazole derivatives from the core chemical structure has shown promising pharmacological activities. For example, novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives have been synthesized and demonstrated to possess anti-inflammatory activities, with potential implications for developing new therapeutic agents (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been investigated for their antioxidant activity. These studies are pivotal in understanding the role of hydrogen bonding in the self-assembly process of these complexes and their potential as antioxidants, offering insights into their application in mitigating oxidative stress-related diseases (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-2-6-14(7-3-12)22-18(16-10-27-11-17(16)21-22)20-19(24)13-4-8-15(9-5-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBCQMFMRSHREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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